molecular formula C16H19N3O5S2 B2383253 Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034435-34-0

Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2383253
CAS No.: 2034435-34-0
M. Wt: 397.46
InChI Key: AHUJUSWUPZJARW-UHFFFAOYSA-N
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Description

Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a pyrrolidine ring linked to a dimethylpyrimidinyl moiety

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound contains a 4,6-dimethylpyrimidin-2-yl group , which is commonly found in various bioactive molecules.

Mode of Action

Compounds containing apyrimidin-2-yl group are known to form hydrogen bonds with their targets

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Attachment of the Dimethylpyrimidinyl Group: This step involves the reaction of the pyrrolidine intermediate with 4,6-dimethylpyrimidine, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

    Sulfonylation: The pyrrolidine derivative is then sulfonylated using a sulfonyl chloride reagent, typically in the presence of a base like triethylamine.

    Thiophene Carboxylation: The final step involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene sulfides.

    Substitution: Various substituted pyrrolidine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidine and pyrimidine rings is particularly significant in drug design due to their ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory disorders.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 3-((3-(pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
  • **Methyl 3-((3-(quinolin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to the presence of the dimethylpyrimidinyl group, which can enhance its biological activity and specificity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

methyl 3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-10-8-11(2)18-16(17-10)24-12-4-6-19(9-12)26(21,22)13-5-7-25-14(13)15(20)23-3/h5,7-8,12H,4,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUJUSWUPZJARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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